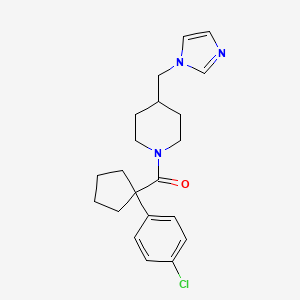

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as COASPB and is a type of sulfhydryl-reactive compound that has been found to have various biological activities. The synthesis of COASPB has been studied extensively, and its mechanism of action and physiological effects have also been investigated.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide belongs to a class of compounds with potential anticancer activities. A study by Ravichandiran et al. (2019) on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl moieties, highlighted their potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF‐7. These compounds demonstrated remarkable cytotoxicity with low toxicity in normal human kidney HEK293 cells, indicating their potential as cancer therapeutic agents. The mechanisms of action include apoptosis induction and cell cycle arrest, underscoring their relevance in cancer research and potential therapeutic applications (Ravichandiran et al., 2019).

Deoxycyanamidation of Alcohols

The chemical framework of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is relevant in the context of innovative synthetic methodologies, such as the deoxycyanamidation of alcohols. Ayres et al. (2017) developed a one-pot deoxycyanamidation method using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) that accesses a range of tertiary cyanamides. This technique highlights the broader applicability of related compounds in synthesizing complex molecules, offering a novel approach to cyanamide synthesis with potential implications in drug discovery and material science (Ayres et al., 2017).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for environmental detoxification also intersects with the chemistry of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide. He et al. (2014) evaluated the degradation of cylindrospermopsin by sulfate radical-based UV-AOPs, demonstrating the efficiency of these processes in water detoxification. Although not directly related to N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide, the research on AOPs underscores the importance of chemical innovation in addressing environmental toxins and the potential role of related compounds in environmental chemistry (He et al., 2014).

Propiedades

IUPAC Name |

N-(4-cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-10-21-14-5-3-4-13(11-14)15(19)18-16(12-17)6-8-20-9-7-16/h1,3-5,11H,6-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBZOQVPCAYQNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)